molecular formula C14H19NO5 B2759020 Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 329013-12-9

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B2759020
CAS No.: 329013-12-9
M. Wt: 281.308
InChI Key: VHBNWQLIRVDMMR-LLVKDONJSA-N
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Description

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a compound of significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride and a suitable base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling reactions .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, primary amines from reduction, and free amines from Boc deprotection.

Scientific Research Applications

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    Boc-®-3-Amino-3-(4-nitro-phenyl)-propionic acid: Contains a nitro group, which alters its reactivity and applications.

    Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid: Features a chloro group, affecting its chemical properties and uses.

Uniqueness

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the hydroxyphenyl group, which provides specific reactivity and interactions not found in its analogs. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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